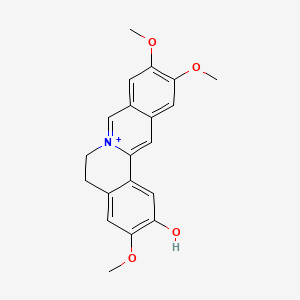
Pseudocolumbamine
Übersicht
Beschreibung
Pseudocolumbamine is an organic compound classified as an alkaloid. It is naturally found in the bark of the Chondodendron tomentosum tree and the Annona glabra plant . This compound is known for its yellow crystalline appearance and has been identified to possess various biological activities, including antibacterial, antiviral, and potential anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudocolumbamine is typically extracted from natural sources rather than synthesized chemically. The extraction process involves several steps:
Extraction: The bark of Chondodendron tomentosum or Annona glabra is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using techniques such as crystallization and column chromatography to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural abundance and the complexity of its chemical structure. The extraction and purification processes are primarily conducted in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions: Pseudocolumbamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced analogs.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium hydroxide are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Pseudocolumbamine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Biology: this compound’s antibacterial and antiviral activities make it a subject of interest in microbiological studies.
Medicine: Research is ongoing to explore its potential anticancer properties and its role in treating infectious diseases.
Industry: Although not widely used industrially, this compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Pseudocolumbamine exerts its effects through various molecular targets and pathways:
Antibacterial and Antiviral Activity: It disrupts the cell membrane integrity of bacteria and viruses, leading to their inactivation.
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Berberine: Another alkaloid with similar antibacterial and anticancer properties.
Magnoflorine: Known for its anti-inflammatory and antioxidant activities.
Canadine: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness: Pseudocolumbamine stands out due to its specific molecular structure, which imparts unique biological activities not found in other similar compounds.
Eigenschaften
IUPAC Name |
3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHIAOOSMWHKX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214395 | |
| Record name | Pseudocolumbamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64191-04-4 | |
| Record name | Pseudocolumbamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudocolumbamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


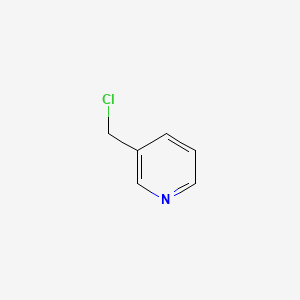

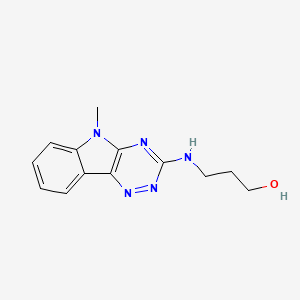

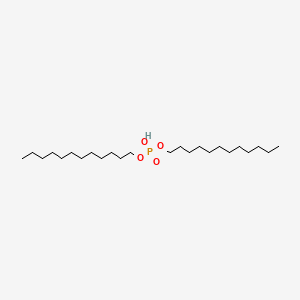




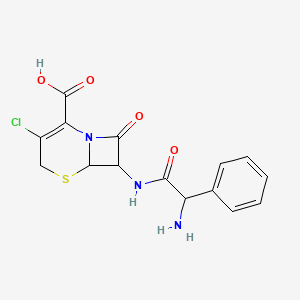
![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)



